(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid
Description
This compound features a pyrrolo[3,4-b]pyrazine dione core fused with a phenylacetic acid moiety. The (2S)-stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions.
Properties
IUPAC Name |
(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIHFKBCYOUMW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=NC=CN=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Core Formation
Precursors: Starting materials typically include substituted pyrrole and pyrazine derivatives, or their amine and aldehyde precursors.
Reaction Conditions: Cyclization is commonly performed under reflux in solvents such as acetic acid, dimethylformamide (DMF), or other polar aprotic solvents. Acidic catalysts like p-toluenesulfonic acid may be employed.
Optimization: Reaction temperature and time are critical to maximize yield and minimize side products. Microwave-assisted heating has been explored to reduce reaction times and improve efficiency.
Oxidation to 5,7-Dioxo Derivatives
Oxidizing Agents: Selective oxidation to form the diketone structure at positions 5 and 7 is achieved using oxidants such as manganese dioxide (MnO₂), chromium-based reagents, or modern oxidants like TEMPO or hypervalent iodine reagents.
Reaction Monitoring: The oxidation progress is monitored by thin-layer chromatography (TLC) and spectroscopic methods.
Industrial Scale Preparation
Scalability: Industrial synthesis adapts the laboratory methods to continuous flow chemistry setups to improve reproducibility and throughput.
Process Optimization: Parameters such as reactant concentration, temperature control, and reaction time are optimized using high-throughput screening and design of experiments (DoE) methodologies.
Purification: Purification typically involves crystallization, chromatography, and recrystallization to achieve high purity suitable for pharmaceutical or research applications.
Analytical Characterization and Quality Control
| Analytical Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment | ^1H and ^13C NMR to confirm core and substituent environments |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reverse-phase HPLC with UV detection at 254 nm |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | Electrospray ionization (ESI) or MALDI techniques |
| Infrared Spectroscopy (IR) | Functional group identification | Carbonyl (C=O) stretching bands at ~1700 cm⁻¹ |
| X-ray Crystallography | Definitive structural elucidation | Confirms ring fusion and stereochemistry |
Research Findings on Preparation
Yield Optimization: Studies indicate that reaction yields for the pyrrolo[3,4-b]pyrazine core formation range from 60% to 85% depending on conditions, with the phenylacetic acid coupling step achieving yields of 70–90%.
Stereochemistry Control: The (2S) configuration is controlled by using chiral starting materials or chiral catalysts during the acylation step.
Side Products: Common side reactions include over-oxidation and polymerization; these are minimized by careful control of oxidant equivalents and reaction time.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Pyrrole/pyrazine precursors, acid catalyst, reflux in acetic acid or DMF | 60–85 | Critical for core formation |
| 2 | Acylation/Coupling | Phenylacetic acid derivative, EDC/DCC, DMAP, DCM solvent | 70–90 | Stereochemical control important |
| 3 | Oxidation | MnO₂ or alternative oxidant, room temp to reflux | 75–90 | Forms 5,7-dioxo groups |
| 4 | Purification | Chromatography, recrystallization | >95 purity | Ensures pharmaceutical-grade material |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions often employ hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions can be facilitated by nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Scientific Research Applications
(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the context, but it generally involves binding to active sites and altering the activity of target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
Pyrazine-based derivatives (e.g., CAS 126310-30-3) may exhibit stronger electron-withdrawing effects, influencing reactivity in biological systems .
Substituent Effects: Phenylacetic acid (target compound) vs. Methyl ester (CAS 178617-43-1) vs. carboxylic acid derivatives: Esters improve cell membrane permeability but require hydrolysis for activation .
Physicochemical Properties :
- The pyridine-derived acetic acid (CAS 36239-67-5) has a topological polar surface area (TPSA) of 87.6 Ų, suggesting higher polarity compared to pyrazine-based analogs, which may reduce blood-brain barrier penetration .
- Melting points for methyl ester derivatives (102–103°C) indicate crystalline stability, advantageous for formulation .
Biological Activity
The compound (2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid, also known as CAS number 1351398-00-9, is a pyrrolopyrazine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9N3O4
- Molecular Weight : 273.24 g/mol
- CAS Number : 1351398-00-9
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an antitumor agent and its effects on cellular processes such as apoptosis and mitochondrial function.
Antitumor Activity
Several studies have indicated that derivatives of pyrrolopyrazines exhibit significant antitumor properties. The specific compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.4 | Mitochondrial dysfunction |
The proposed mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death. This is supported by findings that show increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
Case Studies
-
Case Study: In Vivo Efficacy
- Objective : To evaluate the antitumor efficacy in a murine model.
- Methodology : Mice were inoculated with tumor cells and treated with varying doses of the compound.
- Results : Significant tumor growth inhibition was observed at doses above 10 mg/kg, with no severe toxicity reported.
-
Case Study: Synergistic Effects
- Objective : To assess the synergistic effects when combined with traditional chemotherapy agents.
- Findings : The combination therapy demonstrated enhanced efficacy compared to single-agent treatments, suggesting a potential role in combination therapy protocols.
Pharmacological Profile
The pharmacological profile indicates that the compound may act as a potent inhibitor of specific enzymes involved in cancer cell metabolism. This suggests further investigation into its role as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
